Ethyl 3-[(oxan-4-yl)amino]propanoate
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Overview
Description
Ethyl 3-[(oxan-4-yl)amino]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group and an amino group attached to a propanoate backbone, with an oxan-4-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(oxan-4-yl)amino]propanoate typically involves the reaction of ethyl 3-bromopropanoate with oxan-4-ylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of oxan-4-ylamine displaces the bromine atom in ethyl 3-bromopropanoate, forming the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(oxan-4-yl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 3-[(oxan-4-yl)amino]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties and as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-[(oxan-4-yl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-(oxan-4-yl)propanoate
- Methyl 3-[(oxan-4-yl)amino]propanoate
- Ethyl 3-amino-2-[(oxan-4-yl)methyl]propanoate
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with molecular targets, making it valuable for specific applications .
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
ethyl 3-(oxan-4-ylamino)propanoate |
InChI |
InChI=1S/C10H19NO3/c1-2-14-10(12)3-6-11-9-4-7-13-8-5-9/h9,11H,2-8H2,1H3 |
InChI Key |
UPABPABMQWJSPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC1CCOCC1 |
Origin of Product |
United States |
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